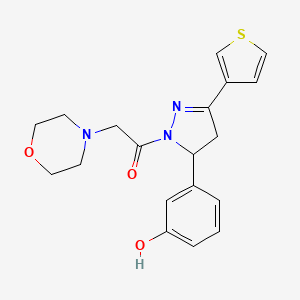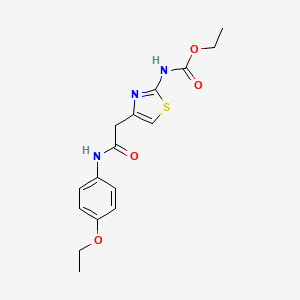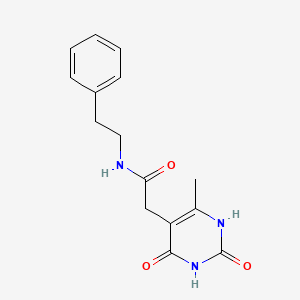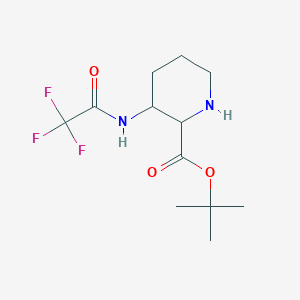![molecular formula C16H24N2O2S B2647102 N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415457-24-6](/img/structure/B2647102.png)
N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide, also known as NPC-15437, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. NPC-15437 belongs to the piperidine class of compounds and has a cyclopropane sulfonamide group attached to it.
Mecanismo De Acción
The exact mechanism of action of N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide is not fully understood. However, it has been shown to modulate the activity of ion channels and receptors in the brain. It has been shown to inhibit the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory. N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has also been shown to activate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain. It has also been shown to improve motor function and cognitive function in animal models of Parkinson's disease. N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has also been shown to reduce neuronal damage and improve neurological outcomes in animal models of ischemic stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several advantages for lab experiments. It is stable and can be easily synthesized in high yields and purity. It has also been shown to have low toxicity and can be administered orally. However, N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in some experimental settings. It also has a short half-life, which can limit its effectiveness in some experimental models.
Direcciones Futuras
There are several future directions for the study of N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide. One area of research is the development of more effective formulations of N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide that can increase its solubility and half-life. Another area of research is the exploration of N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide's potential use in the treatment of other neurological and inflammatory diseases. Additionally, the mechanism of action of N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide needs to be further elucidated to fully understand its pharmacological properties.
Métodos De Síntesis
The synthesis of N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves the reaction of 4-methylbenzylamine with cyclopropanesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with piperidine to produce N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide. The synthesis of N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has been studied for its potential use as a therapeutic agent for various diseases. It has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of Parkinson's disease. It has also been studied for its potential use in the treatment of ischemic stroke and traumatic brain injury. N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-13-2-4-14(5-3-13)12-18-10-8-15(9-11-18)17-21(19,20)16-6-7-16/h2-5,15-17H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUCPYOHTVAUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2647023.png)
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2647025.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2647032.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2647035.png)

![2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2647037.png)

![N-[Cyano(cyclohexyl)methyl]-4-methylsulfonylbutanamide](/img/structure/B2647039.png)
![1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-thiol](/img/structure/B2647040.png)

![4-[amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline](/img/structure/B2647042.png)